

thermodynamic properties of threo-2,3-Dibromopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromopentane

Cat. No.: B1620338

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of **threo-2,3-Dibromopentane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **threo-2,3-dibromopentane**. Due to a scarcity of direct experimental data for this specific diastereomer, this document synthesizes available information, including calculated values and experimental data for closely related compounds and isomerization reactions. It also outlines the standard experimental methodologies employed for the determination of key thermodynamic parameters, offering a foundational understanding for researchers in the fields of chemistry, materials science, and drug development.

Introduction

Threo-2,3-dibromopentane is a halogenated alkane, and understanding its thermodynamic properties is crucial for various applications, including reaction kinetics, process design, and computational modeling. Thermodynamic data such as enthalpy of formation, heat capacity, and entropy provide fundamental insights into the stability and reactivity of a molecule. This guide aims to consolidate the known thermodynamic data and describe the relevant experimental techniques for their measurement.

Molecular Structure and Stereochemistry

It is essential to distinguish between the diastereomers of **2,3-dibromopentane**: threo and erythro. The relative orientation of the two bromine atoms along the carbon backbone defines their distinct physical and chemical properties, including their thermodynamic parameters.

Molecular Formula: C₅H₁₀Br₂[\[1\]](#)

Molecular Weight: 229.941 g/mol [\[1\]](#)

Stereochemistry: The threo isomer refers to the configuration where the two bromine atoms are on opposite sides of the carbon chain when viewed in a Fischer projection.

Tabulated Thermodynamic Data

Direct experimental thermodynamic data for threo-**2,3-dibromopentane** is not extensively available in the public domain. The following table summarizes calculated values, which can serve as estimations, and relevant experimental data for the isomerization reaction involving its diastereomer, erythro-**2,3-dibromopentane**.

Thermodynamic Property	Symbol	Value	Units	Method/Source
Standard Enthalpy of Formation (gas)	ΔfH°(g)	-104.43	kJ/mol	Calculated (Joback Method)
Standard Gibbs Free Energy of Formation	ΔfG°	14.98	kJ/mol	Calculated (Joback Method)
Enthalpy of Fusion	ΔfusH°	12.23	kJ/mol	Calculated (Joback Method)
Enthalpy of Vaporization	ΔvapH°	38.82	kJ/mol	Calculated (Joback Method)
Enthalpy of Isomerization (erythro → threo)	ΔrH°	-1.9	kJ/mol	Experimental (Equilibrium Study) [2]

Note: Calculated values should be used with caution and are best utilized for comparative purposes in the absence of experimental data.

Experimental Protocols

While specific experimental protocols for **threo-2,3-dibromopentane** are not detailed in readily available literature, this section describes the general and standard methodologies used for determining the key thermodynamic properties of halogenated alkanes.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Experimental Workflow for Combustion Calorimetry:

Sample Preparation

Pure threo-2,3-Dibromopentane Sample

Encapsulation in a combustible ampoule

Calorimetry Measurement

Placement in a bomb calorimeter

Combustion in excess oxygen

Precise measurement of temperature change

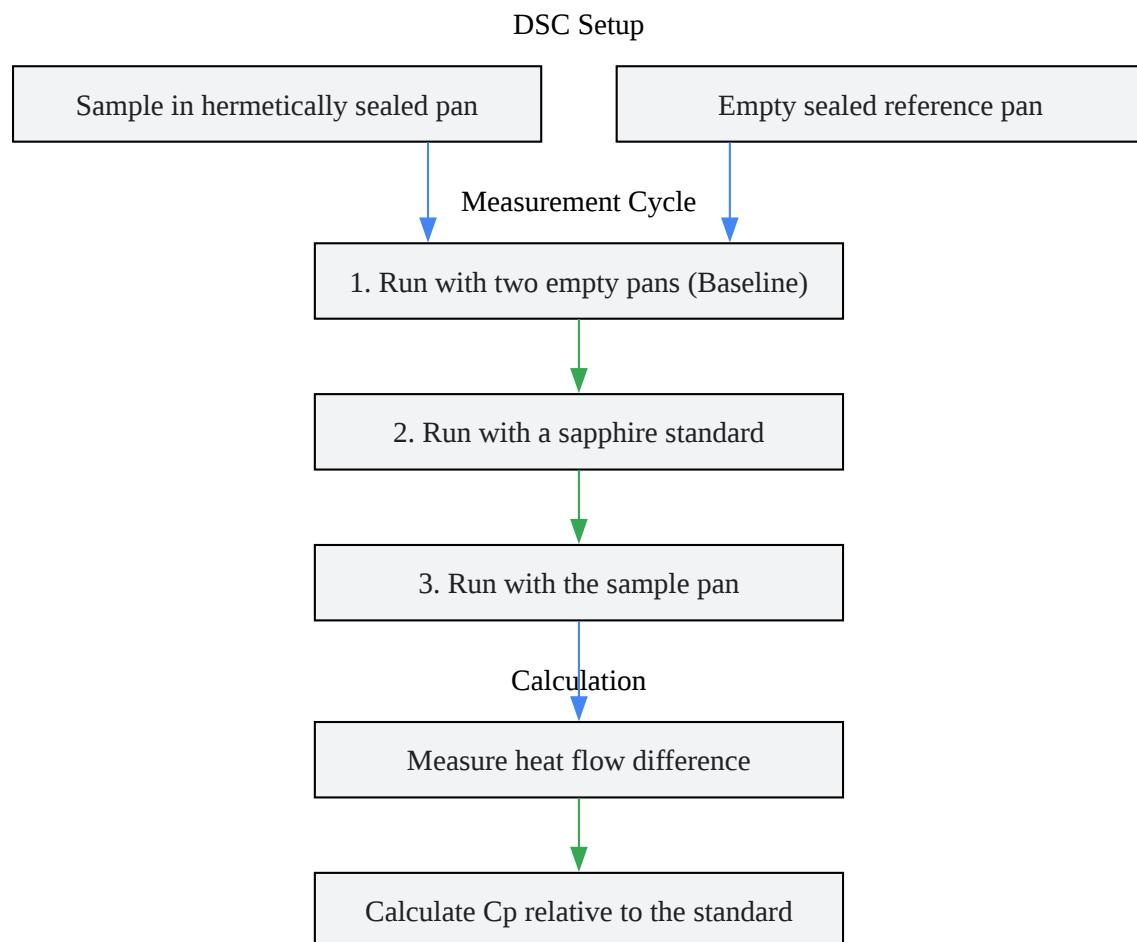
Data Analysis

Calculation of the energy of combustion

Application of corrections (e.g., for bromine compounds)

Application of Hess's Law to find Δ_fH° [Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.


Methodology:

- A precisely weighed sample of pure **threo-2,3-dibromopentane** is sealed in a container of known combustion energy.
- The container is placed in a bomb calorimeter, which is then sealed and filled with high-pressure oxygen.
- The bomb is submerged in a known quantity of water in a thermally insulated vessel.
- The sample is ignited, and the temperature change of the water is meticulously recorded.
- The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
- Corrections are applied for the formation of products other than CO_2 and H_2O , such as bromine and hydrobromic acid.
- The standard enthalpy of formation is then determined using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and the halogen-containing products).

Heat Capacity (C_p)

The heat capacity of a liquid can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow for Differential Scanning Calorimetry (DSC):

[Click to download full resolution via product page](#)

Caption: Workflow for determining heat capacity using a three-step DSC method.

Methodology:

- A baseline is established by running the DSC with two empty, hermetically sealed pans over the desired temperature range.

- A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.
- A precisely weighed sample of **threo-2,3-dibromopentane** is placed in a sealed pan and run under the identical temperature program.
- The heat flow to the sample is compared to the heat flow to the standard at each temperature.
- The heat capacity of the sample is then calculated based on the difference in heat flow between the sample, the baseline, and the standard, and the known heat capacity of the standard.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Logical Relationship for $\Delta_{\text{vap}}H^\circ$ Determination:

Experimental Measurement

Measure Vapor Pressure (P) at various Temperatures (T)

Data Analysis

Plot $\ln(P)$ vs. $1/T$

Determine the slope of the line

$$\text{Slope} = -\Delta_{\text{vap}}H^\circ/R$$

Result

Calculate Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. [osti.gov](#) [osti.gov]

- To cite this document: BenchChem. [thermodynamic properties of threo-2,3-Dibromopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1620338#thermodynamic-properties-of-threo-2-3-dibromopentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com